Cas no 64597-37-1 (Benzamide, 2-chloro-4-methyl-)

Benzamide, 2-chloro-4-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzamide, 2-chloro-4-methyl-
- 2-chloro-4-methylbenzamide
- 64597-37-1
- DTXSID20618661
- SCHEMBL2468939
-
- インチ: InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
- InChIKey: KOUXXDBSJABGLU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)C(=O)N)Cl
計算された属性
- せいみつぶんしりょう: 169.02954
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.1Ų
じっけんとくせい
- PSA: 43.09
Benzamide, 2-chloro-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002565-250mg |
2-Chloro-4-methylbenzamide |
64597-37-1 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A015002565-500mg |
2-Chloro-4-methylbenzamide |
64597-37-1 | 97% | 500mg |
$782.40 | 2023-09-01 | |
Alichem | A015002565-1g |
2-Chloro-4-methylbenzamide |
64597-37-1 | 97% | 1g |
$1564.50 | 2023-09-01 |
Benzamide, 2-chloro-4-methyl- 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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7. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Benzamide, 2-chloro-4-methyl-に関する追加情報
Introduction to Benzamide, 2-chloro-4-methyl-
Benzamide, 2-chloro-4-methyl-, also known by its CAS Registry Number 64597-37-1, is an organic compound with the molecular formula C8H8ClNO. This compound belongs to the class of aromatic amides and is characterized by a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, along with an amide functional group. Its structure is represented as follows:
Benzamide, 2-chloro-4-methyl- exhibits distinct physical properties that make it suitable for various applications. It has a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate.
From a chemical standpoint, Benzamide, 2-chloro-4-methyl- is relatively stable under normal conditions. However, it can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids or their salts. This property makes it useful in certain synthetic reactions where controlled hydrolysis is desired.
Benzamide, 2-chloro-4-methyl- finds applications across multiple industries due to its unique properties. In the pharmaceutical sector, it serves as an intermediate in the synthesis of various bioactive compounds. Its role as a building block in organic synthesis has been pivotal in developing novel drugs targeting specific therapeutic areas.
Recent studies have explored the potential of Benzamide, 2-chloro-4-methyl- in advanced materials science. Researchers have investigated its use in creating self-healing polymers and high-performance adhesives. Additionally, its application in nanotechnology has shown promise for developing new materials with enhanced mechanical and thermal properties.
Looking ahead, Benzamide, 2-chloro-4-methyl- is expected to play an increasingly significant role in sustainable chemistry. Its utilization in green synthesis processes aligns with global efforts to reduce environmental impact while maintaining high standards of product quality.
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